molecular formula C10H3ClF6N2O B1436317 1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone CAS No. 1823182-59-7

1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No. B1436317
M. Wt: 316.58 g/mol
InChI Key: HWCUOMFJOXMZFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, which includes our compound of interest, has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular structure of the compound is represented by the InChI code: 1S/C8H4ClF3N2/c9-6-3-5 (8 (10,11)12)4-14-2-1-13-7 (6)14/h1-4H . This indicates the presence of 8 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 2 nitrogen atoms .


Chemical Reactions Analysis

The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Pharmacophore Design for Kinase Inhibitors

Research in pharmacophore design has highlighted the importance of compounds with imidazole scaffolds, such as the one , as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. These inhibitors are significant for their role in preventing proinflammatory cytokine release, with a focus on the design, synthesis, and activity studies of such compounds. The selective binding to the ATP pocket and hydrophobic interactions emphasize the compound's potential for higher selectivity and potency in kinase inhibition (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Optical Sensors and Biological Applications

Compounds containing imidazole structures and derivatives play a crucial role as recognition units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. This versatility makes them suitable for sensing applications and highlights their broader biological and medicinal relevance (Jindal & Kaur, 2021).

Heterocyclic Nucleus in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, closely related to the compound , is noted for providing various bioactive molecules, including successful kinase inhibitors like ponatinib. This underscores the compound's framework's significance in generating novel derivatives with therapeutic applications, emphasizing the need for continuous exploration in this area (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Synthetic Methodologies and Chemical Properties

The synthesis of 4-phosphorylated imidazole derivatives, which share structural similarities with the compound , employs various methodologies highlighting the chemical and biological properties of these derivatives. This research indicates the compound's potential for creating insecticidal, antiblastic, and other biologically active derivatives, showcasing the broad applicability of these structures in synthetic organic chemistry (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Heterocyclic N-oxide in Drug Development

The exploration of heterocyclic N-oxide molecules, including those synthesized from imidazole, highlights their critical role in organic synthesis, catalysis, and medicinal applications. This area of study presents the compound's framework as a key player in the development of novel anticancer, antibacterial, and anti-inflammatory agents, reinforcing the importance of such structures in advancing drug development (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3ClF6N2O/c11-5-1-4(9(12,13)14)3-19-6(2-18-8(5)19)7(20)10(15,16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCUOMFJOXMZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1C(F)(F)F)C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3ClF6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128218
Record name Ethanone, 1-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone

CAS RN

1823182-59-7
Record name Ethanone, 1-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2,2,2-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823182-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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